L 681217

Vue d'ensemble

Description

L-681,217 est un antibiotique de type glycolipide initialement isolé de la bactérie Streptomyces cattleya . Il appartient à la famille des antibiotiques de l'efrotomycine et présente une activité à large spectre contre les bactéries Gram-positives et Gram-négatives . Ce composé est particulièrement remarquable pour sa capacité à inhiber la synthèse protéique bactérienne au stade de l'élongation .

Applications De Recherche Scientifique

L-681,217 has several scientific research applications:

Mécanisme D'action

Target of Action

L-681217, also known as Antibiotic L-681,217, is a glycolipid-type antibiotic related to the efrotomycin class . Its primary target is the elongation factor Tu (EF-Tu) , a protein involved in bacterial protein synthesis .

Mode of Action

L-681217 inhibits bacterial protein synthesis at the elongation stage . By targeting EF-Tu, it prevents the addition of amino acids to the growing peptide chain during translation . This disruption of protein synthesis ultimately inhibits bacterial growth .

Biochemical Pathways

L-681217 is part of a class of compounds synthesized by large enzyme complexes such as polyketide synthases (PKS) and nonribosomal peptide synthetases (NRPS) . These biosynthetic proteins are typically encoded in neighboring loci and organized in gene clusters . NRPS and PKS employ a similar strategy for the biosynthesis of two distinct classes of natural products . In addition, NRPS/PKS hybrid biosynthetic systems give structurally more diverse compounds .

Result of Action

As a result of its interaction with EF-Tu, L-681217 inhibits bacterial protein synthesis, leading to the inhibition of bacterial growth . It shows broad-spectrum antibiotic activity against both Gram-positive and Gram-negative bacteria .

Action Environment

The action of L-681217 can be influenced by environmental factors such as the presence of solvents (ethanol, methanol, DMF, or DMSO) that can enhance its solubility . Additionally, the compound’s stability and efficacy may be affected by storage conditions . For instance, it is recommended to store L-681217 at 20°C .

Analyse Biochimique

Biochemical Properties

L-681,217 plays a crucial role in biochemical reactions by inhibiting bacterial protein synthesis at the elongation stage. It targets elongation factor Tu (EF-Tu), a key protein involved in the translation process. By binding to EF-Tu, L-681,217 increases the GTPase activity associated with EF-Tu, thereby disrupting the elongation phase of protein synthesis . This interaction is highly specific and significantly impacts bacterial growth and survival.

Cellular Effects

L-681,217 affects various types of cells and cellular processes, primarily by inhibiting protein synthesis. In bacterial cells, it completely inhibits poly(U)-dependent poly(Phe) synthesis, which is essential for protein production . This inhibition leads to a halt in bacterial growth and replication. Additionally, L-681,217 has been shown to increase the GTPase activity of EF-Tu in Escherichia coli, further disrupting cellular functions .

Molecular Mechanism

The molecular mechanism of L-681,217 involves its binding to elongation factor Tu (EF-Tu) during the elongation stage of protein synthesis. This binding increases the GTPase activity of EF-Tu, which is crucial for the proper functioning of the elongation cycle . By enhancing GTPase activity, L-681,217 disrupts the normal process of protein elongation, leading to the inhibition of protein synthesis and subsequent bacterial cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-681,217 have been observed to change over time. The compound is stable under standard storage conditions and retains its activity for extended periods

Dosage Effects in Animal Models

The effects of L-681,217 vary with different dosages in animal models. At lower concentrations, it effectively inhibits bacterial growth without causing significant adverse effects . At higher doses, L-681,217 may exhibit toxic effects, including potential damage to host tissues. The threshold effects and toxicity levels need to be carefully studied to determine the optimal dosage for therapeutic use.

Metabolic Pathways

L-681,217 is involved in metabolic pathways related to protein synthesis inhibition. It interacts with elongation factor Tu (EF-Tu) and affects the metabolic flux associated with protein production

Transport and Distribution

Within cells and tissues, L-681,217 is transported and distributed through interactions with specific transporters and binding proteins . Its solubility in various solvents, including ethanol, methanol, DMF, and DMSO, facilitates its distribution within biological systems . The compound’s localization and accumulation in specific cellular compartments are influenced by these interactions.

Subcellular Localization

The subcellular localization of L-681,217 is primarily associated with its target, elongation factor Tu (EF-Tu), which is found in the cytoplasm of bacterial cells The compound’s activity and function are closely tied to its ability to bind to EF-Tu and disrupt protein synthesis

Méthodes De Préparation

L-681,217 est généralement isolé du bouillon de fermentation de Streptomyces cattleya . La culture de Streptomyces cattleya est réalisée en utilisant un milieu d'agar ISP2, et après une période de culture, les cellules sont collectées et extraites avec du méthanol . L'extrait de méthanol est ensuite soumis à une chromatographie sur colonne et à une chromatographie liquide haute performance préparative (HPLC) pour obtenir le composé . Le composé est isolé sous forme de poudre blanche amorphe .

Analyse Des Réactions Chimiques

L-681,217 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour donner différents produits.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans la molécule.

Substitution : Des réactions de substitution peuvent se produire, en particulier au niveau des groupes hydroxyle et méthoxy.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés.

Applications de recherche scientifique

L-681,217 a plusieurs applications de recherche scientifique :

Mécanisme d'action

L-681,217 exerce ses effets en inhibant la synthèse protéique bactérienne au stade de l'élongation . Le composé cible le facteur d'élongation Tu (EF-Tu), une protéine clé impliquée dans la phase d'élongation de la synthèse protéique . En se liant à EF-Tu, L-681,217 empêche le bon fonctionnement de cette protéine, inhibant ainsi la synthèse des protéines bactériennes .

Comparaison Avec Des Composés Similaires

L-681,217 est similaire à d'autres antibiotiques de la famille des efrotomycines, comme l'efrotomycine, la dihydromocimycine et l'héneicomycine . L-681,217 est unique en raison de sa structure spécifique et de l'absence d'un cycle pyridine, ce qui le distingue des autres membres de la famille des efrotomycines . Cette singularité structurale contribue à son mécanisme d'action et à son spectre d'activité distincts.

Les composés similaires comprennent :

- Efrotomycine

- Dihydromocimycine

- Heneicomycine

- Factumycine

- Kirromycine

Propriétés

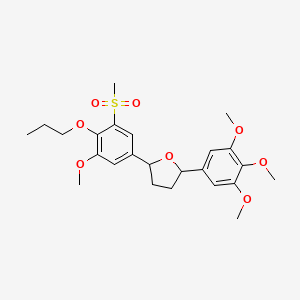

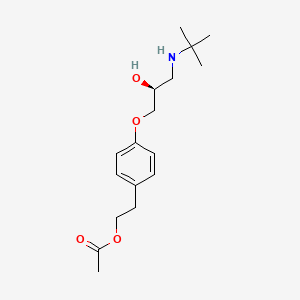

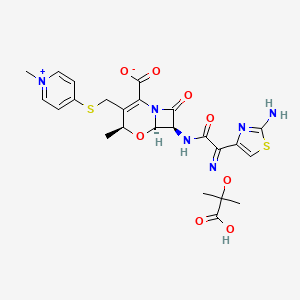

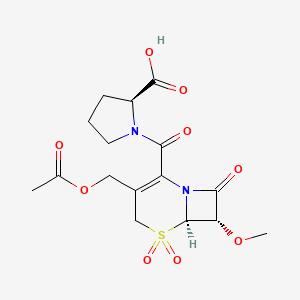

IUPAC Name |

(2E,4E,6E)-7-[3-hydroxy-5-[(4E,6E)-3-methoxy-4-methyl-8-[2-[2,4,5-trihydroxy-5-methyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanoylamino]octa-4,6-dien-2-yl]oxolan-2-yl]hepta-2,4,6-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H53NO10/c1-7-9-12-19-31-35(5,43)30(39)23-36(44,47-31)26(8-2)34(42)37-21-16-15-17-24(3)33(45-6)25(4)29-22-27(38)28(46-29)18-13-10-11-14-20-32(40)41/h7,9-20,25-31,33,38-39,43-44H,8,21-23H2,1-6H3,(H,37,42)(H,40,41)/b9-7+,11-10+,16-15+,18-13+,19-12+,20-14+,24-17+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKAZZUZQORABG-UQKUNJBPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)NCC=CC=C(C)C(C(C)C1CC(C(O1)C=CC=CC=CC(=O)O)O)OC)C2(CC(C(C(O2)C=CC=CC)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C(=O)NC/C=C/C=C(\C)/C(C(C)C1CC(C(O1)/C=C/C=C/C=C/C(=O)O)O)OC)C2(CC(C(C(O2)/C=C/C=C/C)(C)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H53NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

659.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93522-10-2 | |

| Record name | L 681217 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093522102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of L-681,217 and how does it differ from other eftomycins?

A1: While the exact mechanism of action of L-681,217 hasn't been fully elucidated in the provided research, it's classified as a "growth permittant antibiotic" within the efrotomycin family. [] Efrotomycins are known to inhibit bacterial protein synthesis. Research suggests they bind to elongation factor Tu (EF-Tu), a crucial protein in translation. This binding prevents the proper interaction of EF-Tu with the ribosome, disrupting the elongation phase of protein synthesis. [] Interestingly, L-681,217 lacks the pyridone ring found in other efrotomycins like kirromycin and aurodox. [] Despite this structural difference, it retains the ability to inhibit bacterial protein synthesis, indicating the pyridone ring may not be essential for this activity. [] Further research is needed to fully understand the specific interactions of L-681,217 with its target and any unique aspects of its mechanism compared to other family members.

Q2: What is the structural difference between L-681,217 and demethyl-L-681,217?

A2: While the provided abstracts don't offer a full structural breakdown of both compounds, the names suggest that demethyl-L-681,217 is a derivative of L-681,217 lacking a methyl group. [, , ] The exact position of this missing methyl group requires further investigation using the complete structural data for both compounds. This structural difference might influence the activity, potency, and specificity of demethyl-L-681,217 compared to L-681,217.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673814.png)

![(E)-3-Hydroxy-N-(2-phenyl-2-(thiophen-2-yl)vinyl)-5-(trifluoromethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B1673815.png)

![sodium;(6R,7S)-7-[(1-benzylpyridin-4-ylidene)amino]-3-[(2-methyl-5,6-dioxo-1H-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1673816.png)

![(2S)-N-[(2R)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2R)-3-(4-ethoxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]butanediamide](/img/structure/B1673819.png)

![3-[[(6R,7S)-7-methoxy-5,5,8-trioxo-2-(pyrrolidine-1-carbonyl)-5lambda6-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]methylsulfanyl]-2-methyl-1H-1,2,4-triazine-5,6-dione](/img/structure/B1673826.png)